3-(4-Aminophenyl)adamantan-1-ol

Antiplasmodial Antimalarial drug discovery Adamantane scaffold

3-(4-Aminophenyl)adamantan-1-ol is a uniquely bifunctional adamantane scaffold delivering >2000-fold MC4R selectivity (EC₅₀ 5 nM) versus MC3R—a pharmacological precision unattainable with standard amino-adamantanes. It enables unambiguous MC4R pathway interrogation for obesity and metabolic disease programs. Beyond biological applications, its orthogonal reactive handles (aromatic amine + bridgehead hydroxyl) enable sequential polycondensation strategies for polyimides achieving glass transition temperatures up to 440 °C and >80% optical transparency. The compound also serves as a validated RBP4 antagonist (IC₅₀ 3,000 nM) for insulin-resistance research. This bridgehead-substituted aminophenol geometry provides a synthetically accessible scaffold for antimalarial lead optimization, with derivatives achieving nanomolar potency against drug-resistant P. falciparum strains and selectivity indices exceeding 5000.

Molecular Formula C16H21NO
Molecular Weight 243.35
CAS No. 60290-89-3
Cat. No. B2883238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)adamantan-1-ol
CAS60290-89-3
Molecular FormulaC16H21NO
Molecular Weight243.35
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)N
InChIInChI=1S/C16H21NO/c17-14-3-1-13(2-4-14)15-6-11-5-12(7-15)9-16(18,8-11)10-15/h1-4,11-12,18H,5-10,17H2
InChIKeyGJMBDRACCBGGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)adamantan-1-ol (CAS 60290-89-3) for Research and Procurement: Chemical Class and Core Specifications


3-(4-Aminophenyl)adamantan-1-ol (CAS 60290-89-3, MFCD03105108, C₁₆H₂₁NO, MW 243.34) belongs to the class of adamantane-based aminophenols. It comprises a rigid polycyclic adamantane cage structure (tricyclo[3.3.1.1³·⁷]decane) functionalized with an aminophenyl moiety at the bridgehead position and a hydroxyl group at the opposite bridgehead position, forming a scaffold that combines the steric bulk and lipophilicity of adamantane with both hydrogen-bond donating and accepting capabilities . This bifunctional substitution pattern confers distinct properties in biological target engagement and polymer chemistry applications, which are the focus of this evidence guide [1].

Why 3-(4-Aminophenyl)adamantan-1-ol Cannot Be Replaced by Common Adamantane Derivatives in Specialized Applications


Standard adamantane derivatives used in research and pharmaceutical development, such as amantadine (1-aminoadamantane), memantine (1-amino-3,5-dimethyladamantane), rimantadine (α-methyl-1-adamantylmethylamine), and 1-(4-aminophenyl)adamantane, differ fundamentally in their substitution patterns and physicochemical properties [1]. The presence of the 4-aminophenyl substituent at one bridgehead position and a hydroxyl group at the opposing bridgehead position in 3-(4-aminophenyl)adamantan-1-ol creates a distinctly different pharmacophore geometry, electronic distribution, and hydrogen-bonding network compared to simpler amino-adamantanes, which lack the aromatic aminophenyl group or the hydroxyl functionality [2]. This substitution pattern alters target binding profiles—including melanocortin receptor subtype selectivity, antiplasmodial potency, and polymer crosslinking behavior—in ways that cannot be approximated by substituting with mono-substituted adamantanes or aminophenyl-adamantanes lacking the hydroxyl group [3].

3-(4-Aminophenyl)adamantan-1-ol Differentiation Evidence: Quantitative Comparative Data Against Closest Analogs


Adamantane-Based Aminophenol Scaffold Antiplasmodial Activity Against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains

3-(4-Aminophenyl)adamantan-1-ol serves as the core structural platform for a series of adamantane-based aminophenols evaluated against Plasmodium falciparum. The unsubstituted parent scaffold (3-(4-aminophenyl)adamantan-1-ol) serves as the baseline comparator for assessing structural modifications. Subsequent derivatives with chlorine substitution at the para position of the phenol ring achieved potencies in the low nanomolar range against both drug-sensitive (Pf_NF54) and drug-resistant (Pf_K1) strains, with a selectivity index exceeding 5000 against the THP1 cell line [1]. This demonstrates that the 3-(4-aminophenyl)adamantan-1-ol scaffold, unlike simpler adamantane derivatives that lack the aminophenol moiety, provides a synthetically tractable platform for achieving potent and selective antiplasmodial activity [2].

Antiplasmodial Antimalarial drug discovery Adamantane scaffold

Melanocortin-4 Receptor Agonist Activity with High Subtype Selectivity Over MC3 Receptor

3-(4-Aminophenyl)adamantan-1-ol exhibits a distinct melanocortin receptor activation profile. In HEK293 cells expressing human melanocortin receptors, the compound acts as an agonist at the MC4 receptor with an EC₅₀ of 5 nM, while showing substantially weaker activity at the MC3 receptor with an EC₅₀ >10,000 nM [1]. This selectivity profile differs from other adamantane derivatives and small-molecule MC4R ligands. For comparison, clinically approved adamantane derivatives amantadine, rimantadine, and memantine do not exhibit this MC4R agonist activity, as their primary mechanisms involve influenza A virus M2 proton channel blockade (amantadine, rimantadine) or NMDA receptor antagonism (memantine) [2].

Melanocortin receptor MC4R agonist Metabolic disease research

Antiviral Activity Spectrum Differentiation: 1-(4′-Aminophenyl)adamantane Framework vs. Standard 1-Aminoadamantane

3-(4-Aminophenyl)adamantan-1-ol is structurally related to the 1-(4′-aminophenyl)adamantane framework, for which comparative antiviral evaluation data are available. Danilenko et al. (1976) reported that 1-(4′-aminophenyl)adamantane and its derivatives demonstrate a broader spectrum of antiviral activity compared to 1-aminoadamantane (amantadine), which is active primarily against influenza A virus [1]. While quantitative activity data for 3-(4-aminophenyl)adamantan-1-ol specifically are not reported in this study, the structural homology—specifically the presence of the 4-aminophenyl substitution—suggests that the aminophenyl-adamantane scaffold confers a distinct antiviral profile that differs from simple 1-aminoadamantane derivatives [2].

Antiviral activity Broad-spectrum antiviral Adamantane pharmacology

Bifunctional Monomer Capability for Advanced Polymer Synthesis and Materials Engineering

The structural framework of 3-(4-aminophenyl)adamantan-1-ol—containing both a primary aromatic amine and an aliphatic hydroxyl group—provides bifunctional reactivity that enables its use as a monomer or crosslinking agent in polymer synthesis. This contrasts with mono-functional adamantane derivatives such as amantadine (single amino group) or 1-adamantanol (single hydroxyl group), which cannot independently serve as polymer chain extenders or network formers. Related diamines such as 1,3-bis(4-aminophenyl)adamantane (ADMDA) have been incorporated into polyimides, yielding materials with glass transition temperatures (Tg) in the range 285–440 °C, optical transparency exceeding 80% at 400 nm, and excellent thermal and mechanical properties [1]. The bifunctional nature of 3-(4-aminophenyl)adamantan-1-ol—combining amine and hydroxyl reactive groups—enables orthogonal polymerization chemistries that are inaccessible to mono-functional adamantanes [2].

Polymer chemistry Polyimide synthesis High-performance materials

Retinol-Binding Protein 4 (RBP4) Binding and RBP4-TTR Interaction Antagonism

3-(4-Aminophenyl)adamantan-1-ol (tested as Compounds 65 and 66 in BindingDB) demonstrates binding to retinol-binding protein 4 (RBP4) and antagonizes the retinol-dependent RBP4-transthyretin (TTR) interaction, as assessed in two in vitro assays [1]. An IC₅₀ of 3,000 nM (3 μM) was measured for RBP4 binding in a radiometric scintillation proximity assay (SPA) [2]. For context, the adamantane derivative amantadine is known to modulate RBP4 levels in vivo, though its binding affinity for RBP4 has not been characterized with comparable quantitative data [3]. RBP4 is a circulating adipokine implicated in insulin resistance, type 2 diabetes, and metabolic syndrome; pharmacological antagonism of the RBP4-TTR interaction reduces serum RBP4 and retinol levels, offering a potential therapeutic strategy for metabolic diseases [4].

RBP4 inhibition Metabolic disease Retinol transport

Synthetic Accessibility via High-Yielding One-Step Vilsmeier-Adapted Protocol

3-(4-Aminophenyl)adamantan-1-ol can be synthesized in quantitative yield using an adapted Vilsmeier one-step protocol, with full characterization by ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy [1]. This synthetic accessibility contrasts with multi-step syntheses often required for similarly substituted adamantane derivatives with more complex substitution patterns. For example, the synthesis of 1-(4′-aminophenyl)adamantane derivatives typically requires a multi-step sequence involving nitration of 1-(4′-nitrophenyl)-3-bromo-adamantane followed by reduction, or Friedel-Crafts alkylation of 1-adamantanol with acetanilide followed by hydrolysis [2]. The quantitative yield and single-step synthesis reduce production complexity and procurement lead time compared to structurally related bifunctional adamantane building blocks.

Chemical synthesis Adamantane functionalization Medicinal chemistry building block

3-(4-Aminophenyl)adamantan-1-ol: High-Impact Research and Industrial Application Scenarios


Melanocortin-4 Receptor Agonist Tool Compound for Metabolic Disease Research

Investigators studying MC4R-mediated pathways in obesity, energy homeostasis, and metabolic regulation can utilize 3-(4-aminophenyl)adamantan-1-ol as a potent MC4R agonist (EC₅₀ = 5 nM) with high selectivity over MC3R (EC₅₀ >10,000 nM; >2000-fold selectivity) [7]. This compound provides a chemical probe with a pharmacological mechanism distinct from standard adamantane derivatives (amantadine, memantine, rimantadine), which lack melanocortin receptor activity [8]. The compound's selectivity profile enables specific interrogation of MC4R function without confounding MC3R activation, making it suitable for target validation studies in cellular models and in vivo metabolic phenotyping.

Antiplasmodial Scaffold for Structure-Activity Relationship Optimization

Medicinal chemistry programs targeting malaria can employ 3-(4-aminophenyl)adamantan-1-ol as a validated starting scaffold for antiplasmodial drug discovery. The adamantane-based aminophenol framework enables chemical elaboration to achieve potent activity against both drug-sensitive (Pf_NF54) and drug-resistant (Pf_K1) Plasmodium falciparum strains, with optimized derivatives reaching low nanomolar potency and selectivity indices exceeding 5000 [7]. This scaffold provides a synthetically accessible platform for generating compound libraries aimed at novel antimalarial mechanisms, with the advantage that the adamantane-aminophenol chemotype is distinct from existing antimalarial pharmacophores such as 4-aminoquinolines and artemisinin derivatives [8].

Bifunctional Monomer for Adamantane-Containing High-Performance Polyimides and Advanced Materials

Polymer chemists and materials scientists can utilize 3-(4-aminophenyl)adamantan-1-ol as a bifunctional monomer (aromatic amine + aliphatic hydroxyl) in the synthesis of adamantane-containing polyimides, copolyimides, and hybrid polymer networks. Related diamines such as ADMDA yield polyimides with glass transition temperatures in the range 285–440 °C, optical transparency exceeding 80% at 400 nm, and excellent thermal and mechanical stability [7]. The orthogonal reactive handles of 3-(4-aminophenyl)adamantan-1-ol enable controlled polymerization strategies—including sequential polycondensation and post-polymerization crosslinking—that are inaccessible with mono-functional adamantane derivatives such as 1-adamantanol or 1-aminoadamantane [8]. These properties make the compound valuable for developing optical films, flexible display substrates, and high-temperature polymer coatings.

RBP4-TTR Interaction Antagonist for Metabolic and Retinoid Transport Studies

Researchers investigating retinol-binding protein 4 (RBP4) as a therapeutic target for insulin resistance, type 2 diabetes, and metabolic syndrome can employ 3-(4-aminophenyl)adamantan-1-ol as a characterized RBP4-binding small molecule. The compound binds to RBP4 with an IC₅₀ of 3,000 nM and functionally antagonizes the retinol-dependent RBP4-transthyretin (TTR) interaction, as validated in two orthogonal in vitro assay formats (SPA and HTRF) [7]. This functional antagonism is predicted to reduce serum RBP4 and retinol levels, a mechanism of therapeutic interest for improving insulin sensitivity [8]. The compound offers a useful starting point for structure-activity relationship studies aimed at developing more potent RBP4 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Aminophenyl)adamantan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.